

Spectroscopic Profile of D-tert-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-tert-leucine*

Cat. No.: *B555885*

[Get Quote](#)

For immediate release: This whitepaper provides an in-depth technical guide to the spectroscopic data of **D-tert-leucine**, a non-proteinogenic amino acid of significant interest in drug development and peptide chemistry. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols.

Introduction

D-tert-leucine, with the systematic name (R)-2-amino-3,3-dimethylbutanoic acid, is a chiral building block increasingly utilized in the synthesis of pharmaceuticals and peptidomimetics. Its bulky tert-butyl side chain imparts unique conformational constraints and metabolic stability to molecules incorporating it. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This guide presents a comprehensive summary of its NMR, IR, and MS data in clearly structured tables, accompanied by detailed methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the summarized ^1H and ^{13}C NMR data for **D-tert-leucine**, typically recorded in deuterium oxide (D_2O) due to the presence of exchangeable amine and carboxylic acid protons.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for **D-tert-leucine** in D₂O

Protons	Chemical Shift (δ) in ppm	Multiplicity
α-CH	~3.46	Singlet
(CH ₃) ₃ C-	~1.08	Singlet

Note: The chemical shifts are referenced to an internal standard, and the absence of coupling for the α-CH proton is due to the lack of adjacent non-equivalent protons.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **D-tert-leucine** in D₂O

Carbon Atom	Chemical Shift (δ) in ppm
C=O (Carboxyl)	~175
Cα (Methine)	~65
Cβ (Quaternary)	~34
Cγ (Methyl)	~26

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **D-tert-leucine** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **D-tert-leucine** in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.
- **¹H NMR Acquisition Parameters:**

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
- Sweep Width: Set a spectral width of approximately 12-16 ppm.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of protons for accurate integration.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Employ a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlet peaks for each carbon.
 - Sweep Width: Set a spectral width of approximately 200-220 ppm.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used to expedite data acquisition.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova). Apply an exponential window function, Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **D-tert-leucine**, typically acquired as a solid sample, is characterized by the following absorption bands.

Table 3: Characteristic IR Absorption Bands for **D-tert-leucine**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400-2400 (broad)	O-H and N-H	Stretching
~2970	C-H (in tert-butyl)	Asymmetric Stretching
~1680-1720	C=O (Carboxylic Acid)	Stretching
~1600-1640	N-H (Amine)	Bending
~1500-1550	N-H (Amine)	Bending
~1470	C-H (in tert-butyl)	Bending

Experimental Protocol for FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for obtaining the IR spectrum of **D-tert-leucine**.

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of finely ground **D-tert-leucine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid **D-tert-leucine** sample directly onto the ATR crystal.
- Instrumentation: Use a benchtop FTIR spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two).
- Data Acquisition:
 - Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.
 - Resolution: Set the spectral resolution to 4 cm⁻¹.
 - Number of Scans: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

- Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) before acquiring the sample spectrum.
- Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectrometry Data

The molecular weight of **D-tert-leucine** is 131.17 g/mol . In mass spectrometry, the protonated molecule $[M+H]^+$ is typically observed at an m/z of 132.1. The fragmentation pattern can be used to confirm the structure. While a specific mass spectrum for **D-tert-leucine** is not readily available in public databases, the fragmentation can be inferred from studies on its isomers, leucine and isoleucine.

Table 4: Predicted Mass Spectrometry Fragmentation for **D-tert-leucine**

m/z	Proposed Fragment
132.1	$[M+H]^+$
86.1	$[M+H - HCOOH]^+$
57.1	$[C_4H_9]^+$ (tert-butyl cation)
44.1	$[CH(NH_2)COOH]^+$ fragment
30.1	$[CH_2NH_2]^+$

Note: The tert-butyl cation (m/z 57.1) is expected to be a prominent peak due to its stability.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) coupled with a tandem mass spectrometer (MS/MS) is a common technique for the analysis of amino acids.

- **Sample Preparation:** Prepare a dilute solution of **D-tert-leucine** (e.g., 1-10 μM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.
- **Instrumentation:** Utilize an ESI-tandem mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument.
- **Data Acquisition (MS Scan):**
 - **Ionization Mode:** Positive electrospray ionization (ESI+).
 - **Mass Range:** Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.
 - **Capillary Voltage:** Apply a high voltage to the ESI needle (e.g., 3-4 kV).
 - **Nebulizing Gas:** Use nitrogen as the nebulizing and drying gas.
- **Data Acquisition (MS/MS Scan):**
 - **Precursor Ion Selection:** Isolate the protonated molecular ion ($[\text{M}+\text{H}]^+$, m/z 132.1) in the first mass analyzer.
 - **Collision-Induced Dissociation (CID):** Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation. The collision energy can be varied to control the extent of fragmentation.
 - **Fragment Ion Analysis:** Scan the resulting fragment ions in the second mass analyzer.
- **Data Analysis:** Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, which can be used to confirm the structure of **D-tert-leucine**.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **D-tert-leucine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **D-tert-leucine**.

- To cite this document: BenchChem. [Spectroscopic Profile of D-tert-leucine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555885#spectroscopic-data-for-d-tert-leucine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com